WS009B

Endothelin Receptor Antagonism ETA Receptor Binding Affinity

WS009B is a highly hydroxylated benz[a]anthraquinone natural product with a unique ETA-selective profile (IC50=0.67 μM) that differentiates it from peptide-based or dual antagonists. Its established in vivo activity and distinct chemotype make it essential for robust endothelin receptor studies. Choose WS009B for reliable, potent blockade in cardiovascular models.

Molecular Formula C24H25NO11S
Molecular Weight 535.5 g/mol
CAS No. 136286-50-5
Cat. No. B1684169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWS009B
CAS136286-50-5
SynonymsWS 009B;  WS-009B;  WS009B;  FR 901367; 
Molecular FormulaC24H25NO11S
Molecular Weight535.5 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2(C(C1)(CC(C3(C2(C(=O)C4=C(C3=O)C(=CC=C4)O)O)SCC(C(=O)O)NC(=O)C)O)O)O
InChIInChI=1S/C24H25NO11S/c1-10-6-15(28)23(35)21(34,7-10)8-16(29)22(37-9-13(20(32)33)25-11(2)26)19(31)17-12(4-3-5-14(17)27)18(30)24(22,23)36/h3-6,13,16,27,29,34-36H,7-9H2,1-2H3,(H,25,26)(H,32,33)/t13-,16?,21?,22?,23?,24?/m0/s1
InChIKeyJTSMUTXXQIUBJR-FJOZLUQASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

WS009B (CAS 136286-50-5): A Natural, Competitive Endothelin-1 Receptor Antagonist for Cardiovascular Research


WS009B is a highly hydroxylated benz[a]anthraquinone natural product isolated from the fermentation broth of Streptomyces sp. No. 89009 [1]. It functions as a competitive and specific antagonist of the endothelin (ET)-1 receptor, demonstrating selective activity against the vascular ETA receptor subtype [2]. The compound exhibits a molecular formula of C24H25NO11S and a molecular weight of 535.52 g/mol . Its mechanism involves preventing the accumulation of intracellular inositol 1,4,5-triphosphate (IP3) in response to endothelin stimulation [2].

WS009B Procurement Rationale: Why Broad-Spectrum or Peptide-Based Endothelin Antagonists Are Inadequate Substitutes


Endothelin receptor antagonists (ERAs) are a diverse class with significant variations in receptor subtype selectivity (ETA vs. ETB), potency, and chemical scaffold. WS009B, a natural benz[a]anthraquinone, offers a distinct pharmacological profile compared to widely used alternatives. Peptide-based antagonists like BQ-123, while extremely potent at the ETA receptor (IC50 ~7.3 nM) [1], are often limited by poor oral bioavailability and rapid degradation in vivo. Dual ETA/ETB antagonists such as bosentan, approved for clinical use, lack the ETA selectivity that is critical for certain research models [2]. Even within the same natural product class, WS009A, the co-isolated analog, is nearly an order of magnitude less potent [3]. Therefore, direct substitution without consideration of these key differentiators can lead to misinterpretation of experimental results and failure in disease models.

WS009B Differentiated Performance Data: A Quantitative Comparison Against Key In-Class Alternatives


ET-1 Receptor Binding Potency: WS009B Exhibits 8.7-Fold Higher Affinity Compared to Co-Isolated WS009A

In a standardized endothelin receptor binding assay, WS009B demonstrates significantly higher affinity for the ET-1 receptor compared to its co-isolated natural product analog, WS009A. WS009B achieves an IC50 of 6.7 x 10⁻⁷ M (0.67 µM), while WS009A shows an IC50 of 5.8 x 10⁻⁶ M (5.8 µM) [1]. This represents a quantified 8.7-fold increase in potency for WS009B, underscoring its superior target engagement at lower concentrations.

Endothelin Receptor Antagonism ETA Receptor Binding Affinity Natural Products

ET-2 Receptor Binding Potency: WS009B Shows 8.6-Fold Higher Affinity Than WS009A for the ETB Receptor

WS009B also demonstrates significantly higher binding affinity for the ET-2 receptor (a marker for ETB receptor activity) compared to WS009A. WS009B exhibits an IC50 of 0.8 µM, whereas WS009A has an IC50 of 6.9 µM . This translates to an 8.6-fold difference in potency, highlighting the structural determinants within the benz[a]anthraquinone scaffold that confer enhanced receptor interaction for WS009B.

ETB Receptor Endothelin Receptor Subtype Selectivity Binding Affinity

Functional Antagonism: WS009B Prevents Endothelin-1-Induced IP3 Accumulation in Vascular Tissue with Demonstrated In Vivo Efficacy

Beyond receptor binding, WS009B demonstrates functional antagonism by significantly preventing the accumulation of intracellular inositol 1,4,5-triphosphate (IP3) in endothelin-treated rat aorta tissues [1]. This confirms that receptor binding translates into blockade of downstream signal transduction. Crucially, both WS009 A and B were found to be active in in vivo studies, a key differentiator from many early peptide-based endothelin antagonists [1].

Functional Antagonism Signal Transduction In Vivo Pharmacology Vascular Biology

Receptor Subtype Selectivity Profile: WS009B is a Specific Antagonist for Vascular ETA Receptors

WS009B is characterized as a specific antagonist for vascular ET-1 receptors, which are primarily of the ETA subtype [1]. This selectivity contrasts with dual ETA/ETB antagonists like bosentan [2]. The quantitative selectivity ratio for WS009B can be inferred from its ET-1 (0.67 µM) and ET-2 (0.8 µM) IC50 values, yielding a ratio of approximately 1.2. This indicates a slight preference for ETA over ETB, a profile distinct from the highly ETA-selective BQ-123 (IC50 ETA: 0.0073 µM, ETB: 18 µM; ratio ~2466) and the non-selective bosentan.

ETA/ETB Selectivity Receptor Subtype Specificity Vascular Pharmacology

Chemical Scaffold Differentiation: WS009B is a Natural Benz[a]anthraquinone, Distinct from Peptide and Sulfonamide ERAs

WS009B belongs to the benz[a]anthraquinone class of natural products, a scaffold distinct from other major ERA classes such as cyclic pentapeptides (e.g., BQ-123) and sulfonamides (e.g., bosentan) [1][2]. This structural divergence often correlates with differences in pharmacokinetic properties, tissue distribution, and off-target profiles. While no direct comparative data is available for these parameters, the unique chemotype of WS009B offers a valuable alternative for probing structure-activity relationships and for use in assay systems where peptide-based or sulfonamide-based ERAs may present confounding factors.

Chemical Scaffold Natural Product Benz[a]anthraquinone Structural Biology

WS009B Prioritized Research and Industrial Application Scenarios Based on Differentiated Evidence


In Vitro Cardiovascular Pharmacology Studies Requiring Potent ETA Antagonism with Demonstrated In Vivo Viability

WS009B is the preferred choice for in vitro assays investigating endothelin-1-mediated signaling in cardiovascular tissues, such as vascular smooth muscle contraction or cardiomyocyte hypertrophy. Its 8.7-fold higher potency for the ETA receptor compared to its analog WS009A [1] allows for robust receptor blockade at lower, more experimentally manageable concentrations. Crucially, its established in vivo activity [2] de-risks subsequent translation to animal models, making it a more attractive reagent than purely in vitro-active peptide antagonists like BQ-123.

Comparative Studies of Endothelin Receptor Subtype Function Leveraging a Unique Selectivity Profile

WS009B's modest selectivity for ETA over ETB (selectivity ratio of ~1.2) fills a critical gap in the available pharmacological toolkit. Researchers can use WS009B to interrogate biological systems where a balanced, but slightly ETA-favoring, antagonism is desired. This profile is distinct from the extreme ETA selectivity of BQ-123 (ratio ~2466) or the non-selectivity of bosentan (ratio ~1) [3]. This makes WS009B an essential comparator compound for dissecting the nuanced roles of ETA and ETB receptors in complex physiological and pathophysiological processes.

Structure-Activity Relationship (SAR) Studies Centered on the Benz[a]anthraquinone Scaffold

For medicinal chemistry programs exploring non-peptide, non-sulfonamide endothelin receptor antagonists, WS009B serves as a critical reference compound and chemical probe. Its well-defined benz[a]anthraquinone structure [1] and comparative potency data against the less active analog WS009A provide a clear starting point for understanding the structural determinants of affinity and selectivity within this natural product class . Procurement of WS009B enables direct chemical modifications and subsequent pharmacological evaluation to map the pharmacophore.

Natural Product Screening Panels and Biodiversity-Based Drug Discovery Programs

As a natural product derived from Streptomyces sp. No. 89009 [1], WS009B is an ideal candidate for inclusion in screening panels aimed at identifying novel bioactive compounds. Its distinct mechanism of action as a competitive ETA antagonist, coupled with its unique benz[a]anthraquinone chemotype, offers a valuable positive control for assays targeting the endothelin system. Furthermore, its procurement supports research focused on mining microbial biodiversity for new pharmacological leads, a field where access to well-characterized, biologically active natural products is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for WS009B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.